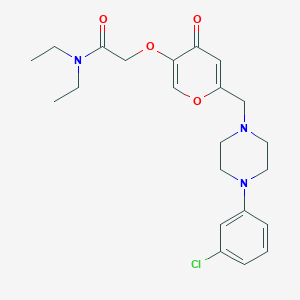
2-((6-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N,N-diethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((6-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N,N-diethylacetamide is a useful research compound. Its molecular formula is C22H28ClN3O4 and its molecular weight is 433.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
It is known that piperazine derivatives, a key structural motif in this compound, are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs target a variety of disease states, including antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic conditions .
Mode of Action
The piperazine moiety in the compound is known to positively modulate the pharmacokinetic properties of a drug substance . The incorporation of this heterocycle into biologically active compounds can be accomplished through a Mannich reaction .
Biochemical Pathways
Piperazine derivatives are known to interact with a variety of biochemical pathways due to their wide range of biological and pharmaceutical activity .
Pharmacokinetics
The piperazine moiety is known to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Piperazine derivatives are known to have a wide range of biological and pharmaceutical activity .
生物活性
The compound 2-((6-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N,N-diethylacetamide is a synthetic derivative that combines elements of piperazine and pyran, which are known for their diverse biological activities. This article reviews the biological activities associated with this compound, emphasizing its pharmacological potential based on recent studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H22ClN7O, with a molecular weight of approximately 395.89 g/mol. The structure features a piperazine ring, a chlorophenyl group, and a pyran moiety, which are critical for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored through various studies, focusing on its potential as an antagonist or inhibitor in several biological pathways. The following sections detail specific areas of activity.
Antidepressant Activity
Research indicates that compounds with similar piperazine structures exhibit significant antidepressant effects. For instance, derivatives of piperazine have been shown to modulate serotonin and dopamine receptors, which are crucial in the treatment of depression and anxiety disorders. A study highlighted that the presence of a chlorophenyl group enhances receptor affinity, suggesting that our compound may possess similar properties .
Antimicrobial Activity
The antimicrobial potential of related compounds has been documented extensively. For example, derivatives with similar structures demonstrated effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 4 to 16 µg/mL . Given the structural similarities, it is plausible that our compound may also exhibit notable antimicrobial properties.
Anticancer Potential
Compounds containing pyran and piperazine moieties have been investigated for their anticancer activities. A recent study found that certain pyran derivatives displayed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. The incorporation of a chlorophenyl group may further enhance these effects by increasing lipophilicity and cellular uptake.
Case Studies and Research Findings
Several studies have provided insights into the biological activities of structurally related compounds:
- Antidepressant Effects : A study on piperazine derivatives indicated that modifications at the 4-position significantly increased binding affinity to serotonin receptors, suggesting potential antidepressant properties .
- Antimicrobial Efficacy : Another investigation highlighted that thiazole-linked compounds exhibited strong antibacterial activity with MIC values comparable to established antibiotics . This suggests that our compound could be evaluated for similar antimicrobial efficacy.
- Cytotoxic Activity : Research on pyran derivatives showed promising results in inhibiting cancer cell growth, particularly through mechanisms involving apoptosis . The structural characteristics of our compound warrant further exploration in this context.
Data Table: Summary of Biological Activities
特性
IUPAC Name |
2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N,N-diethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN3O4/c1-3-25(4-2)22(28)16-30-21-15-29-19(13-20(21)27)14-24-8-10-26(11-9-24)18-7-5-6-17(23)12-18/h5-7,12-13,15H,3-4,8-11,14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNAWOHPNDWNPLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)COC1=COC(=CC1=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














